![molecular formula C11H18N2O2 B1492825 Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone CAS No. 2098090-87-8](/img/structure/B1492825.png)

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone

描述

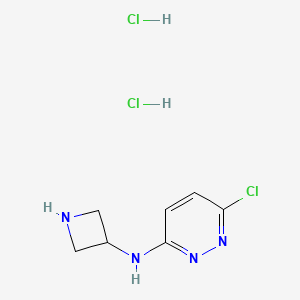

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol1. It is not intended for human or veterinary use and is available for research purposes1.

Synthesis Analysis

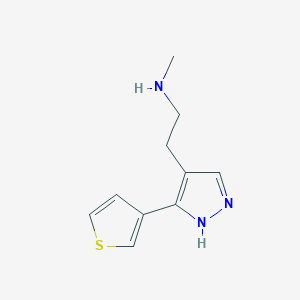

Unfortunately, the specific synthesis process for Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone is not readily available in the search results. However, related compounds such as 2-oxa-7-azaspiro[3.5]nonane and 2-oxa-6-azaspiro[3.5]nonane have been synthesized through various methods23.Molecular Structure Analysis

The molecular structure of Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone is complex, involving a spirocyclic structure. The spirocyclic structure is a type of cyclic compound where two rings share a single atom1.Chemical Reactions Analysis

The specific chemical reactions involving Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone are not available in the search results. However, related compounds have been involved in various chemical reactions, such as oxidative cyclizations4.Physical And Chemical Properties Analysis

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone has a molecular weight of 210.27 g/mol1. Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.科学研究应用

Discovery and Biotransformation

Microsomal Epoxide Hydrolase-Catalyzed Hydration

A study highlighted the biotransformation of a spiro oxetane-containing compound, emphasizing the hydration and ring opening of the oxetane moiety. This process, catalyzed by microsomal epoxide hydrolase, underlines the metabolic stability of such compounds and their potential in pharmaceutical development (Li et al., 2016).

Glutathione S-Transferase-Catalyzed Formation

Another study demonstrated the glutathione-related metabolite formation from a similar compound, highlighting a unique metabolic pathway that does not involve prior bioactivation by cytochrome P450 enzymes. This finding suggests the role of glutathione transferases in the metabolism of strained ring systems and their implications in drug metabolism (Li et al., 2019).

Synthesis and Application in Drug Discovery

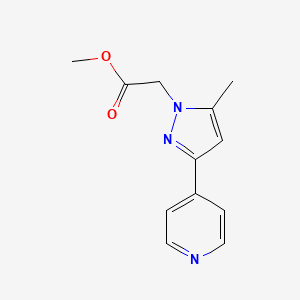

Spirocyclic Oxetane-Fused Compounds

The synthesis of spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, offers innovative scaffolds for drug discovery. These compounds present a promising avenue for the development of new drugs due to their unique structural characteristics (Gurry et al., 2015).

Innovative Scaffolds for Drug Discovery

Research into the synthesis of 6-azaspiro[4.3]alkanes provides new scaffolds for drug discovery. These compounds are synthesized from four-membered-ring ketones, showcasing the potential for creating diverse and biologically active molecules (Chalyk et al., 2017).

Chemical Transformations and Reactions

Novel Photochemical Transformation

A unique photochemical reaction leading to β-lactam compounds from a related structure demonstrates the versatility and reactivity of such chemical frameworks, offering insights into new synthetic routes for pharmaceuticals (Marubayashi et al., 1992).

Minisci Reaction for Functionalization

The use of the Minisci reaction to introduce oxetane or azetidine groups into heteroaromatic bases shows the compound's utility in modifying pharmaceutical agents, enhancing their properties for drug discovery applications (Duncton et al., 2009).

安全和危害

The specific safety and hazard information for Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone is not available in the search results. However, it’s important to handle all chemical compounds with care and use appropriate safety measures.

未来方向

The future directions for research on Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone are not specified in the search results. However, given its complex structure, it could be of interest in various fields such as medicinal chemistry and material science. As with any chemical compound, future research directions would likely involve further exploration of its properties, potential uses, and mechanisms of action.

属性

IUPAC Name |

azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c14-10(9-5-12-6-9)13-3-1-11(2-4-13)7-15-8-11/h9,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTBATWRJDWWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12COC2)C(=O)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

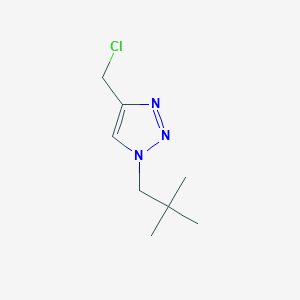

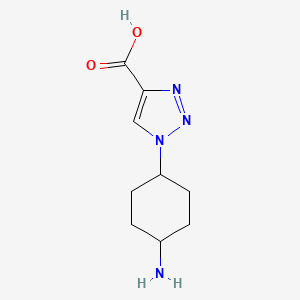

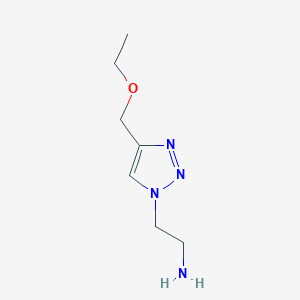

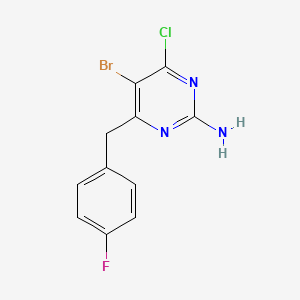

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。